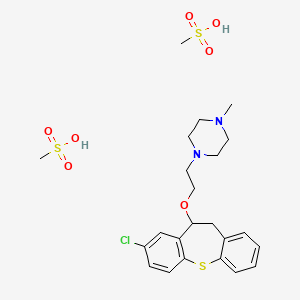
Piperazine, 1-(2-((8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)oxy)ethyl)-4-methyl-, dimethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(2-((8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)oxy)ethyl)-4-methyl-, dimethanesulfonate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique chemical structure, which includes a piperazine ring, a dibenzo thiepin moiety, and a dimethanesulfonate group. Its chemical properties make it a valuable subject of study for researchers and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(2-((8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)oxy)ethyl)-4-methyl-, dimethanesulfonate involves multiple steps. The initial step typically includes the formation of the dibenzo thiepin moiety, followed by the introduction of the piperazine ring. The final step involves the addition of the dimethanesulfonate group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(2-((8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)oxy)ethyl)-4-methyl-, dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
Piperazine, 1-(2-((8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)oxy)ethyl)-4-methyl-, dimethanesulfonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an antipsychotic agent.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Piperazine, 1-(2-((8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)oxy)ethyl)-4-methyl-, dimethanesulfonate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors in the central nervous system, modulating neurotransmitter activity, and altering signal transduction pathways. This interaction can lead to changes in cellular function and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: These compounds share the piperazine ring structure but differ in their substituents and overall chemical properties.
Dibenzo thiepin derivatives: These compounds contain the dibenzo thiepin moiety but may have different functional groups attached.
Uniqueness
Piperazine, 1-(2-((8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)oxy)ethyl)-4-methyl-, dimethanesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial use.
Properties
CAS No. |
93665-55-5 |
|---|---|
Molecular Formula |
C23H33ClN2O7S3 |
Molecular Weight |
581.2 g/mol |
IUPAC Name |
1-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl]-4-methylpiperazine;methanesulfonic acid |
InChI |
InChI=1S/C21H25ClN2OS.2CH4O3S/c1-23-8-10-24(11-9-23)12-13-25-19-14-16-4-2-3-5-20(16)26-21-7-6-17(22)15-18(19)21;2*1-5(2,3)4/h2-7,15,19H,8-14H2,1H3;2*1H3,(H,2,3,4) |
InChI Key |
HPASRLZOIPVCSO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCOC2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl.CS(=O)(=O)O.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















